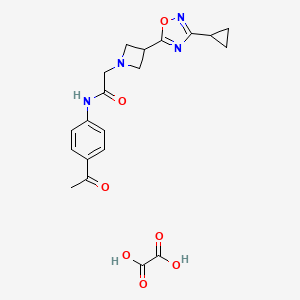
N-(4-acetylphenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any interesting features of its molecular geometry.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Antibacterial and Enzyme Inhibition Potential
A significant application of compounds related to the specified chemical structure is in the realm of antibacterial activity and enzyme inhibition. For instance, a study presented the synthesis and in vitro biological assessment of 1,3,4-oxadiazole derivatives, showing modest antibacterial potential and enzyme inhibition capabilities. These compounds, incorporating functionalities like azinane, sulfonamide, and acetamide, were evaluated for their interactions with serum albumin, suggesting their potential in drug research due to their bioactivity (Virk et al., 2023). Another study synthesized 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, highlighting the significance of structural and physicochemical parameters in enhancing their bioactivity (Desai et al., 2008).
Molecular Docking and BSA Binding Studies
Research also delves into the molecular docking and BSA binding studies of these compounds to understand their interaction mechanisms. For instance, the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides was explored, demonstrating the synthetic versatility of these compounds for pharmaceutical applications (Scanlan et al., 2004).
Synthesis and Characterization
The synthesis and characterization of derivatives with a focus on improving their pharmacological profile are another critical area. Research on synthesizing and characterizing different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate showed their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Further, the exploration of anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives in rats indicated their diverse medicinal applications. These compounds were evaluated for in-vitro and in-vivo anti-inflammatory activity, showing potential as anti-inflammatory pharmaceutical products (Basra et al., 2019).
Safety And Hazards
This would involve examining any known hazards associated with the compound, including its toxicity, flammability, and environmental impact.
将来の方向性
This would involve discussing potential areas for future research, including unanswered questions about the compound and potential applications.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3.C2H2O4/c1-11(23)12-4-6-15(7-5-12)19-16(24)10-22-8-14(9-22)18-20-17(21-25-18)13-2-3-13;3-1(4)2(5)6/h4-7,13-14H,2-3,8-10H2,1H3,(H,19,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBDIAFQUCFFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)
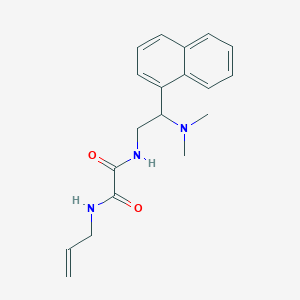
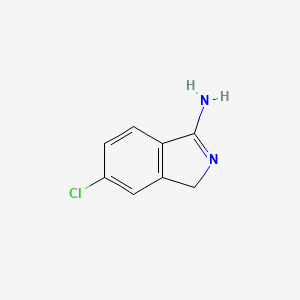
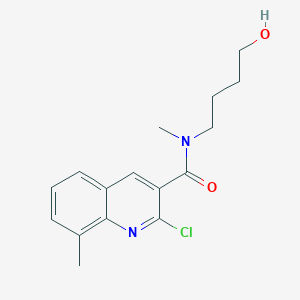
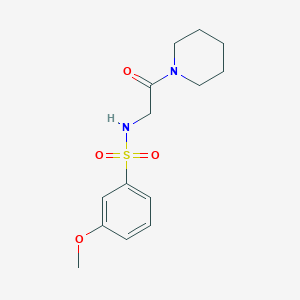
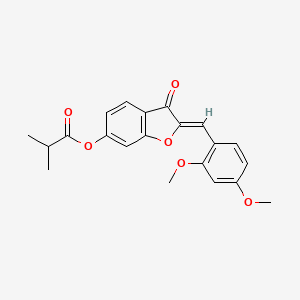
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)
![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)
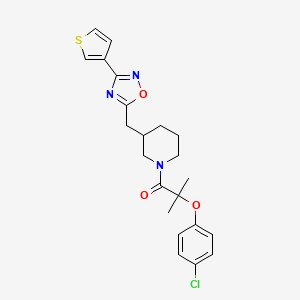
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
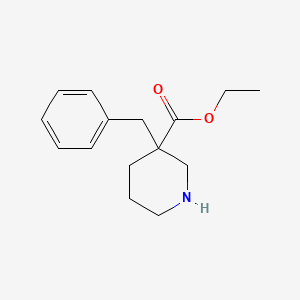
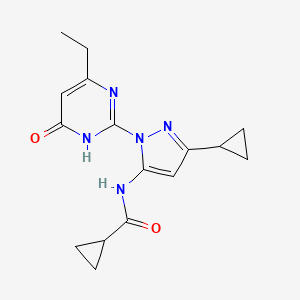
![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)